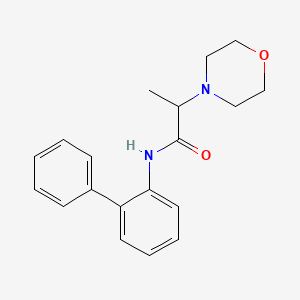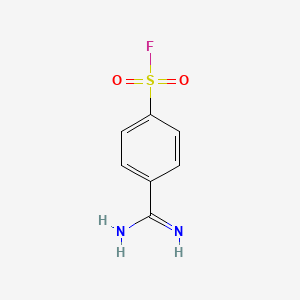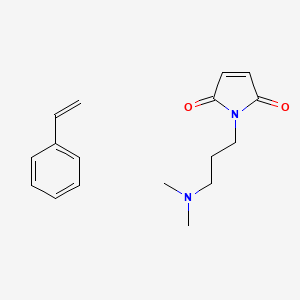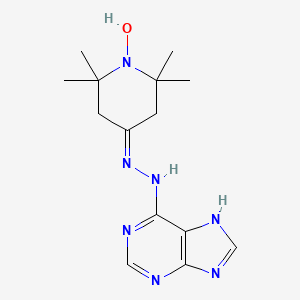![molecular formula C17H21N3O4 B1227658 1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide](/img/structure/B1227658.png)
1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide is a monoterpenoid.
Aplicaciones Científicas De Investigación
Anticonvulsant, Hypoglycemic, and Anti-inflammatory Potential
A study reported the synthesis of derivatives from 1,7,7-trimethyl-bicyclo[2.2.1]heptane, showing significant anticonvulsant protection and hypoglycemic activity. Compounds derived from this structure exhibited considerable inhibition in rat paw weight, indicating anti-inflammatory potential without signs of ulcerogenicity (Aboul-Enein et al., 2006).
Cycloaddition Reactions
The reaction of 4-nitrophenylazide with certain enamines derived from 1,7,7-trimethyl-bicyclo[2.2.1]heptane resulted in the formation of cycloadducts with diverse structures. This study explores the potential of these reactions in producing novel compounds (Almirante et al., 1986).
Synthesis and Isomerizations
The synthesis and photoinitiated isomerizations of derivatives, including the 3-(4-nitrophenyl)-substituted compounds of 1,7,7-trimethyl-bicyclo[2.2.1]hepta, were investigated. This research provides insights into the chemical behavior and potential applications of these compounds in various reactions (Dubonosov et al., 2001).
Catalytic Enantioselective Additions
Studies have shown the potential of 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives as ligands in the catalytic enantioselective addition of diethylzinc to benzaldehydes. This indicates their utility in asymmetric synthesis, which is crucial in pharmaceutical and chemical industries (Nevalainen & Nevalainen, 2001).
Capillary Electrophoresis in Study of Novel Amino Alcohols
Capillary electrophoresis was used to study camphor derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane, highlighting the method's effectiveness in analyzing novel organic synthesis products. This showcases the compound's role in facilitating the study of reaction mechanisms and product analysis (Wiedmer et al., 2000).
Propiedades
Nombre del producto |
1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide |
|---|---|
Fórmula molecular |
C17H21N3O4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C17H21N3O4/c1-15(2)16(3)8-9-17(15,10-13(16)21)14(22)19-18-11-4-6-12(7-5-11)20(23)24/h4-7,18H,8-10H2,1-3H3,(H,19,22) |
Clave InChI |
QIMGWNHCXOHOAH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(CC2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1227575.png)
![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)
![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)
![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)
![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)


![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)



![(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1227596.png)
![1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B1227597.png)
